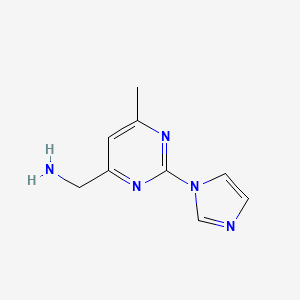

2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine

Description

Properties

CAS No. |

888313-66-4 |

|---|---|

Molecular Formula |

C9H11N5 |

Molecular Weight |

189.22 g/mol |

IUPAC Name |

(2-imidazol-1-yl-6-methylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C9H11N5/c1-7-4-8(5-10)13-9(12-7)14-3-2-11-6-14/h2-4,6H,5,10H2,1H3 |

InChI Key |

VLSYKBRMNXKJJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CN=C2)CN |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed N-Arylation of Pyrimidine Derivatives with Imidazole

Procedure : A typical method involves the copper(I)-catalyzed coupling of 2-iodo-4,6-dimethylpyrimidine with imidazole in the presence of a base such as potassium tert-butoxide (t-BuOK), copper(I) iodide (CuI) as catalyst, and 1,10-phenanthroline as ligand in DMF solvent under nitrogen atmosphere.

Reaction Conditions : The reaction mixture is stirred at elevated temperature (~2 hours) under nitrogen, followed by extraction with dichloromethane, washing, drying, and purification by flash column chromatography.

Outcome : This method yields the imidazolyl-substituted pyrimidine with good selectivity and moderate yield (e.g., 0.2 g from 2 mmol scale) as colorless crystals.

| Reagent | Amount | Role |

|---|---|---|

| CuI | 0.19 g (1 mmol) | Catalyst |

| 1,10-Phenanthroline | 0.6 g (3 mmol) | Ligand |

| t-BuOK | 1.12 g (10 mmol) | Base |

| Imidazole | 1.36 g (20 mmol) | Nucleophile |

| 2-iodo-4,6-dimethylpyrimidine | 0.46 g (2 mmol) | Substrate |

| DMF | 5 mL | Solvent |

- Notes : The use of 18-crown-6 as a catalytic additive enhances the reaction efficiency. The reaction is sensitive to moisture and oxygen, requiring inert atmosphere.

Solvent-Free N-Alkylation for Imidazole Derivatives

Procedure : A solvent-free approach for preparing imidazol-1-yl-acetic acid derivatives involves the reaction of imidazole with tert-butyl chloroacetate in the presence of a suitable base, followed by hydrolysis and acid treatment to yield the hydrochloride salt.

Advantages : This method minimizes the use of environmentally hazardous solvents, reduces process time, and simplifies work-up procedures.

-

N-alkylation of imidazole with tert-butyl chloroacetate under solvent-free conditions.

Isolation of imidazol-1-yl-acetic acid tert-butyl ester by suspension in water and filtration.

Hydrolysis of the ester to imidazol-1-yl-acetic acid.

Treatment with hydrochloric acid to form the hydrochloride salt.

Yield and Purity : The process achieves high yield (~84%) and purity with minimal di-acid impurities (<0.5%).

Environmental Impact : The solvent-free protocol significantly reduces solvent waste and exposure to toxic reagents.

Synthesis of Pyrimidine Core Precursors

Method : The preparation of 4,6-dihydroxy-2-methylpyrimidine, a key intermediate, can be achieved by reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under controlled temperature (ice bath to 18-25 °C).

-

Reaction time: 3-5 hours.

Removal of methanol by reduced pressure distillation.

pH adjustment to 1-2 to induce crystallization.

Filtration and drying to obtain the pyrimidine intermediate.

Significance : This step provides a clean and industrially scalable route to the pyrimidine scaffold, avoiding highly toxic reagents like phosgene.

| Method | Key Reagents/Conditions | Advantages | Yield/Purity | Notes |

|---|---|---|---|---|

| Copper-Catalyzed N-Arylation | CuI, 1,10-phenanthroline, t-BuOK, DMF, N2 | Selective, moderate yield | ~10% (0.2 g from 2 mmol) | Requires inert atmosphere |

| Solvent-Free N-Alkylation | Imidazole, tert-butyl chloroacetate, base | Eco-friendly, high yield, simple | ~84% yield, high purity | Minimizes solvent use |

| Pyrimidine Core Synthesis | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, MeOH | Scalable, avoids toxic reagents | High purity | Suitable for industrial production |

The copper-catalyzed method is well-documented for introducing imidazole onto pyrimidine rings, but requires careful control of reaction atmosphere and purification steps.

Solvent-free N-alkylation methods represent a green chemistry advancement, reducing hazardous solvent use and simplifying isolation.

The synthesis of the pyrimidine core is critical and can be optimized by controlling pH and temperature to maximize crystallization and purity.

The combination of these methods allows for modular and efficient synthesis of 2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinemethanamine and related compounds.

The preparation of this compound involves multi-step synthetic strategies combining pyrimidine core formation and selective N-arylation or N-alkylation with imidazole derivatives. Copper-catalyzed coupling and solvent-free alkylation are prominent methods, each with distinct advantages in yield, environmental impact, and operational simplicity. Industrially viable routes emphasize safe reagents, minimal solvent use, and scalable crystallization techniques, ensuring the compound can be prepared efficiently for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine exhibits notable antimicrobial properties. A study conducted by Shabalin et al. demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In a study published in the Journal of Medicinal Chemistry, it was shown to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This was evidenced by in vivo studies where the compound improved cognitive functions in animal models of Alzheimer's disease .

Agriculture

Fungicidal Applications

In agricultural science, this compound has been explored as a fungicide. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops, leading to higher yields and better quality produce .

Growth Promoter

Additionally, it has been identified as a growth promoter for certain plant species. Studies have shown that treatment with this compound enhances root development and overall plant vigor, which can be beneficial for sustainable agriculture practices .

Materials Science

Polymer Development

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers synthesized with this compound exhibit improved resistance to environmental degradation .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for clinical applications .

Case Study 2: Agricultural Application

Field trials conducted over two growing seasons assessed the impact of this compound on wheat crops affected by Fusarium head blight. Results showed a 40% reduction in disease incidence when treated with the compound compared to untreated controls, highlighting its effectiveness as a fungicide .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the pyrimidine ring can interact with nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Imidazole Placement: The target compound’s imidazole at position 2 contrasts with analogs in , where imidazole occupies position 5. For example, imidazole at position 2 may engage in hydrogen bonding distinct from analogs with imidazole at position 6 .

- Methanamine vs.

Functional Group Modifications

- Methyl Group at Position 6 : The methyl group in the target compound may mimic steric effects of the methylphenyl group in ’s 4-(1H-imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine but lacks aromaticity, which could reduce π-π stacking interactions while enhancing metabolic stability .

- Benzoimidazole vs.

Q & A

Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinemethanamine, and what key purification steps are required?

The compound can be synthesized via nucleophilic substitution or coupling reactions between imidazole derivatives and substituted pyrimidines. A common approach involves reacting 4-chloro-6-methylpyrimidine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the imidazole moiety. Subsequent functionalization of the pyrimidine’s 4-position with an amine group may require reductive amination or protection/deprotection strategies. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity and structural integrity, with imidazole protons appearing as singlets (δ 7.5–8.5 ppm) and pyrimidine methyl groups as singlets (δ 2.3–2.5 ppm). X-ray Diffraction: Single-crystal X-ray analysis using SHELXL refinement (via the SHELX suite) resolves bond lengths and angles, particularly for the imidazole-pyrimidine linkage, ensuring no torsional strain exists . Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 206.1).

Q. How can researchers optimize reaction yields for intermediates in its synthesis?

Yield optimization relies on controlling reaction temperature (60–80°C for imidazole coupling), stoichiometric ratios (1:1.2 imidazole:pyrimidine), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings). Monitoring via TLC and quenching side reactions (e.g., hydrolysis of chloro-pyrimidine intermediates) is essential .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability studies should assess:

Q. Which databases or literature sources provide reliable structural analogs for comparative studies?

Focus on analogs like 4-chloro-6-(1H-imidazol-1-yl)pyrimidine (CAS 114834-02-5) or 4-((1H-imidazol-1-yl)methyl)quinoline derivatives, which share similar electronic profiles. Use Reaxys or SciFinder with filters for peer-reviewed journals (e.g., Journal of Medicinal Chemistry) to avoid unreliable vendors .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or tautomeric equilibria in this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates charge distribution, identifying nucleophilic sites (e.g., pyrimidine C4 for electrophilic attacks). Tautomeric equilibria between imidazole’s N–H and pyrimidine’s amine can be modeled using Gibbs free energy differences, validated by IR spectroscopy .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Cross-validate using:

Q. How to design assays for evaluating its biological activity against enzyme targets (e.g., kinases or oxidases)?

- Enzyme inhibition: Use fluorescence-based assays (e.g., NADPH depletion for oxidases) with IC₅₀ determination.

- Selectivity profiling: Screen against homologous human enzymes (e.g., cytochrome P450 isoforms) to assess off-target risks. Reference frameworks from COX-2 inhibitor studies, where 4-((1H-imidazol-1-yl)methyl)quinolines showed low cytotoxicity in MCF-7 cells .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in its reactions?

Deuterium labeling at the pyrimidine’s methyl group or imidazole’s C2 position reveals rate-determining steps. For example, a primary KIE (k_H/k_D > 2) indicates proton transfer is rate-limiting in tautomerization or catalysis .

Q. How to address regioselectivity challenges in functionalizing the imidazole or pyrimidine rings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.